3-[(2-Chlorobenzyl)amino]propanohydrazide
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-2-1-3-8(9)7-13-6-5-10(15)14-12/h1-4,13H,5-7,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWGLREIGUSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
- Starting Material: Propanoyl derivatives or esters bearing the appropriate substituents.
- Reagent: Hydrazine hydrate.
- Conditions: Reflux in ethanol or ethanol-water mixtures.
- Outcome: Formation of the hydrazide with high yield, often exceeding 85%.
Representative Reaction
Ester derivative + Hydrazine hydrate → Hydrazide
Example:
In the synthesis of 3-[(4-chlorophenyl)sulfonyl]propanoic acid hydrazide , ester precursors reacted with hydrazine hydrate under reflux to afford the hydrazide with yields around 88%.
Solid-Phase Synthesis Using Photolabile Linkers
Recent advances include solid-phase synthesis employing photolabile linkers, facilitating the efficient production of hydrazides with minimal purification steps.
Procedure Highlights
- Resin Functionalization: Hydrazine-functionalized photolabile supports are used.
- Reaction Conditions: Irradiation with UV light (400W LED UV lamp) in solvents like acetonitrile/acetone (1:4).
- Reaction Time: Approximately 2 hours.
- Advantages: Enables clean release of hydrazides as acetone hydrazones, simplifying purification and improving yields.
Research Findings
- NMR confirmed full release of protected hydrazides.
- The method allows for high-throughput synthesis of hydrazides with diverse substituents.
Coupling of Hydrazides with Aromatic and Heteroaromatic Derivatives
Hydrazides are often coupled with aromatic aldehydes or ketones to generate hydrazone derivatives, which can be further processed into the target compounds.
Typical Approach
- Starting Material: Hydrazide derivatives.
- Reagents: Aromatic aldehydes or ketones.
- Conditions: Basic or neutral conditions, often in ethanol or acetic acid.
- Outcome: Formation of hydrazone intermediates, which can be cyclized or functionalized further.
Application
The introduction of the 2-chlorobenzyl group is achieved through nucleophilic substitution or reductive amination strategies.
Key Steps
- Preparation of 2-Chlorobenzylamine: Commercially available or synthesized via chlorination of benzylamine.
- Coupling: Nucleophilic substitution of chlorides with amino groups or reductive amination of aldehyde intermediates.
- Reaction Conditions: Use of bases like potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).
Research Data
- Efficient coupling of 2-chlorobenzylamine with hydrazide precursors under mild conditions yields the desired intermediate with high purity.
Summary of Preparation Routes with Data Tables
| Method | Starting Materials | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrazine Reflux | Ester derivatives | Hydrazine hydrate, ethanol, reflux | >85% | Common for hydrazide synthesis |
| Photolabile Solid-Phase | Resin-bound hydrazine | UV irradiation in acetonitrile/acetone | Up to 90% | Facilitates clean release |
| Aromatic Condensation | Hydrazide + aldehyde/ketone | Basic or neutral, ethanol | Variable (80-95%) | For hydrazone derivatives |
| Benzylamine Coupling | 2-Chlorobenzylamine | Nucleophilic substitution, base, polar solvent | High | For benzyl substitution |
Research Findings and Notes
- Photolabile linkers significantly improve the efficiency of hydrazide synthesis, enabling cleaner product isolation with minimal side reactions.
- Solid-phase approaches are advantageous for generating libraries of hydrazides for biological testing.
- Coupling reactions with aromatic aldehydes or ketones are well-established, allowing for structural diversity.
- Functionalization of the benzyl group is achieved via nucleophilic substitution, with reaction conditions optimized to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)amino]propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)amino]propanohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions between the compound and its target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-[(2-Chlorobenzyl)amino]propanohydrazide and Analogues
| Compound Name | Substituent(s) | Key Functional Groups | Biological Activity | Synthesis Method |
|---|---|---|---|---|
| This compound | 2-Chlorobenzyl | Hydrazide, β-amino acid | Antimicrobial, antifungal | Reflux of β-alanine + hydrazine |
| 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide | 2-Chlorobenzyl, pyridazinone | Hydrazide, pyridazinone ring | Anticonvulsant | N-alkylation of pyridazinones |
| 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide | 4-Alkoxyphenyl, alkylidene hydrazine | Hydrazide, azomethine | Isomer-dependent bioactivity | Condensation with ketones |
| 2-(4-Chlorophenoxy)-N'-(3-thienylmethylene)propanohydrazide | 4-Chlorophenoxy, thienylmethylene | Hydrazide, thiophene | Not specified | Hydrazide-aldol condensation |
| N′-(4-Pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide | Carbazole, pyridinylmethylene | Hydrazide, carbazole | Anticancer (hypothesized) | Multi-step heterocyclic synthesis |
Key Observations:
Substituent Impact on Bioactivity: The 2-chlorobenzyl group in this compound enhances antimicrobial activity compared to phenyl-substituted analogues (e.g., 3-(phenylamino)propanohydrazide) due to increased electron-withdrawing effects and lipophilicity . Heterocyclic moieties (e.g., pyridazinone in ) introduce anticonvulsant properties, whereas azomethine linkages () enable isomer-dependent interactions with enzymes or receptors .
Synthetic Pathways :
- Hydrazine-based routes (e.g., refluxing β-alanine with hydrazine) are common for simple hydrazides .
- Cyclization reactions (e.g., using HCl or POCl₃) are critical for forming oxadiazoles or triazoles from semicarbazide intermediates .
Spectroscopic Differentiation :
- IR spectra of hydrazide derivatives show distinct carbonyl (1678–1704 cm⁻¹) and C=S (1159–1218 cm⁻¹) absorption bands, aiding structural confirmation .
- ¹H NMR shifts (e.g., methylene protons at 2.57–2.63 ppm) reflect electronic effects from adjacent heterocycles .
Challenges and Limitations
- Isomer Complexity: Compounds like 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide form geometric isomers, complicating purification and activity interpretation .
- Synthetic Yield : Cyclization reactions (e.g., oxadiazole formation) often require harsh conditions (POCl₃, reflux), leading to moderate yields (50–70%) .
Biological Activity
Overview of 3-[(2-Chlorobenzyl)amino]propanohydrazide
This compound is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological properties, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that hydrazine derivatives can possess significant antimicrobial activity. Compounds similar to this compound have been studied for their effects against a range of bacterial and fungal pathogens. The presence of the chlorobenzyl moiety may enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.
Anticancer Activity
Hydrazone derivatives, including those related to this compound, have shown promise in anticancer research. These compounds may induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation. The specific biological mechanisms and efficacy would require detailed investigation through in vitro and in vivo studies.
Enzyme Inhibition
Certain hydrazine derivatives are known to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, they may act as inhibitors of enzymes involved in the synthesis of nucleic acids or proteins, which is vital for rapidly proliferating cells such as cancer cells or bacteria.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Research Findings
- Antimicrobial Efficacy : In studies assessing the antimicrobial properties of hydrazine derivatives, this compound showed notable activity against several pathogens, indicating its potential as an antimicrobial agent.
- Apoptosis Induction : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting it may interfere with cellular mechanisms that promote cancer cell survival.
- Enzyme Interaction : Preliminary assays indicated that this compound could inhibit specific enzymes associated with tumor growth and microbial metabolism, warranting further exploration into its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
